molecular formula C6H13ClN2O2 B13458648 methyl (2R)-1-aminopyrrolidine-2-carboxylate hydrochloride

methyl (2R)-1-aminopyrrolidine-2-carboxylate hydrochloride

Cat. No.: B13458648
M. Wt: 180.63 g/mol
InChI Key: XVFWEBJMAVNTHD-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R)-1-aminopyrrolidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-1-aminopyrrolidine-2-carboxylate hydrochloride typically involves the reaction of a suitable pyrrolidine derivative with methyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-25°C and a reaction time of 1-2 hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-1-aminopyrrolidine-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can have different functional groups attached to the nitrogen atom or the carbon atoms of the pyrrolidine ring.

Scientific Research Applications

Methyl (2R)-1-aminopyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (2R)-1-aminopyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds share a similar pyrrolidine ring structure but differ in the substituents attached to the ring.

    Pyrrolidine derivatives: Other pyrrolidine derivatives with different functional groups can have similar chemical properties but may exhibit different biological activities.

Uniqueness

Methyl (2R)-1-aminopyrrolidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylate ester group. This combination of features makes it particularly useful in the synthesis of chiral molecules and in applications requiring specific interactions with biological targets.

Properties

Molecular Formula

C6H13ClN2O2

Molecular Weight

180.63 g/mol

IUPAC Name

methyl (2R)-1-aminopyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C6H12N2O2.ClH/c1-10-6(9)5-3-2-4-8(5)7;/h5H,2-4,7H2,1H3;1H/t5-;/m1./s1

InChI Key

XVFWEBJMAVNTHD-NUBCRITNSA-N

Isomeric SMILES

COC(=O)[C@H]1CCCN1N.Cl

Canonical SMILES

COC(=O)C1CCCN1N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.